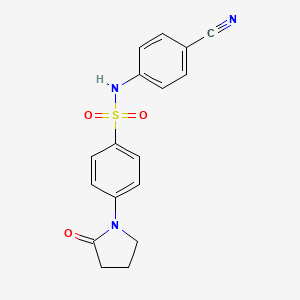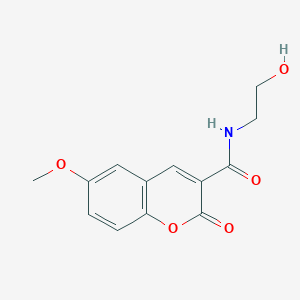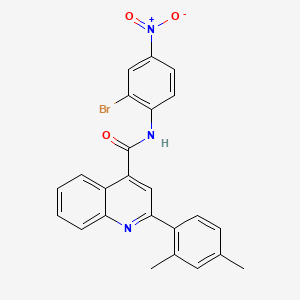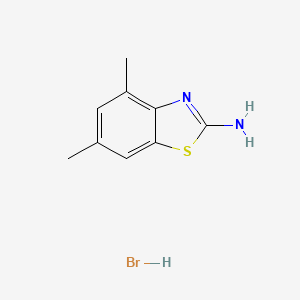
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a cyanophenyl group, an oxopyrrolidinyl group, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyanophenyl group: This can be achieved through nitration followed by reduction and subsequent cyanation of a benzene derivative.
Synthesis of the oxopyrrolidinyl group: This involves the formation of a pyrrolidine ring, which can be oxidized to introduce the oxo group.
Coupling reactions: The final step often involves coupling the cyanophenyl and oxopyrrolidinyl groups with a benzenesulfonamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the pyrrolidinyl or benzenesulfonamide groups.
Reduction: Reduction reactions might target the cyanophenyl group, converting the nitrile to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a building block for biologically active molecules.
Medicine: Possible applications in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the development of new materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism of action for N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. The molecular pathways involved would vary based on the target, potentially affecting cellular processes like signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide analogs: Compounds with slight modifications in the cyanophenyl, oxopyrrolidinyl, or benzenesulfonamide groups.
Other sulfonamides: Compounds like sulfanilamide or sulfamethoxazole, which also contain the sulfonamide group but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness might make it particularly suitable for certain applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c18-12-13-3-5-14(6-4-13)19-24(22,23)16-9-7-15(8-10-16)20-11-1-2-17(20)21/h3-10,19H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMQLMRSZGKKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1-propanone](/img/structure/B4964574.png)

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-isopropylpiperazine](/img/structure/B4964579.png)

![1-(5-methylspiro[4,5-dihydro-1H-2-benzazepine-3,1'-cyclohexane]-2-yl)ethanone](/img/structure/B4964589.png)
![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![4-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4964598.png)

![4-methyl-3-nitro-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B4964619.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)

![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)

![2-(cyclohexylamino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B4964665.png)
